molecular formula C10H9N5O2 B2607624 N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine CAS No. 338394-37-9

N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine

Cat. No.: B2607624
CAS No.: 338394-37-9
M. Wt: 231.215
InChI Key: UGPUHQMXWQXECB-UHFFFAOYSA-N
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Description

N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine (CAS: 338394-37-9) is a pyrimidine derivative featuring a nitro group (-NO₂) at position 5, a methylamine (-NHCH₃) group at position 4, and a 4-pyridinyl substituent at position 2 of the pyrimidine ring. Its molecular formula is C₁₀H₉N₅O₂, with a molecular weight of 231.22 g/mol .

Properties

IUPAC Name

N-methyl-5-nitro-2-pyridin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPUHQMXWQXECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    N-methylation: The methyl group can be introduced at the nitrogen atom of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine can undergo oxidation reactions, particularly at the methyl group or the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinone.

    Reduction: Formation of N-methyl-5-amino-2-(4-pyridinyl)-4-pyrimidinamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity
    • N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine serves as an important precursor in the synthesis of imatinib mesylate, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors . The compound's ability to inhibit specific kinases is crucial for its antitumor efficacy.
  • Mechanism of Action
    • The compound interacts with cell surface receptors, influencing signal transduction pathways that regulate cellular processes such as proliferation and apoptosis. This modulation can lead to the inhibition of cancer cell growth and induction of programmed cell death.
  • Synthesis of Related Compounds
    • This compound is utilized as a building block for synthesizing other biologically active molecules. Its derivatives have shown potential in treating various conditions beyond cancer, including inflammatory diseases .

Case Study 1: Synthesis and Efficacy in Cancer Treatment

A study demonstrated the synthesis of imatinib mesylate from this compound, highlighting a method that achieved high yields and purity. The resulting imatinib demonstrated significant efficacy in clinical trials for chronic myeloid leukemia, with an overall survival rate improvement noted among treated patients .

Case Study 2: Pharmacological Profile

Research into the pharmacological profile of this compound revealed its potential beyond oncology. Investigations indicated that the compound could modulate inflammatory responses, suggesting applications in treating autoimmune conditions .

Mechanism of Action

The mechanism of action of N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and leading to cell death.

    Modulating Receptors: It can bind to specific receptors on the cell surface, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in , share structural similarities with N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine and are compared below:

Structural and Molecular Comparisons

Compound Name Catalog Number Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound 164284 C₁₀H₉N₅O₂ 231.22 338394-37-9 Pyrimidine core; 4-pyridinyl at position 2; nitro at position 5; methylamine at position 4
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine 165131 C₁₀H₉N₅O₂ 231.22 338417-25-7 Pyrimidine core; 3-pyridinyl at position 2 (meta-substituted pyridine)
3-Nitro-5-(pyridin-3-yloxy)aniline 037195 C₁₁H₉N₃O₃ 231.21 208122-66-1 Aniline core; nitro at position 3; pyridin-3-yloxy ether at position 5
Key Observations:

Positional Isomerism : The first two compounds differ only in the substitution pattern of the pyridine ring (4-pyridinyl vs. 3-pyridinyl). This positional variation may influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

Core Structure Differences : The third compound, 3-nitro-5-(pyridin-3-yloxy)aniline, replaces the pyrimidine core with an aniline backbone. Its nitro group is at position 3, and it features an ether-linked pyridin-3-yloxy group, which introduces distinct steric and electronic effects compared to the pyrimidine derivatives.

Molecular Weight : All three compounds have nearly identical molecular weights (~231 g/mol), but differences in functional groups and core structures suggest divergent physicochemical behaviors.

Hypothetical Implications of Structural Differences

  • Aniline vs. Pyrimidine Cores : The aniline derivative (037195) lacks the nitrogen-rich pyrimidine ring, which could reduce its ability to participate in hydrogen-bonding networks critical for biological activity.
  • Nitro Group Placement : The nitro group’s position (e.g., on pyrimidine vs. aniline) may modulate electron-withdrawing effects, influencing reactivity or metabolic stability.

Contrast with Nitrofuran-Based Carcinogens

Although unrelated structurally, nitrofuran derivatives such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (–4) highlight the role of nitro groups in carcinogenicity. These compounds induce urinary bladder carcinomas in rats via chronic exposure, with tumorigenesis linked to nitroreductase-mediated metabolic activation . In contrast, the pyrimidine and aniline derivatives discussed here lack the nitrofuran moiety, underscoring how structural divergence dictates biological outcomes.

Biological Activity

N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}N4_4O2_2. Its structure includes a nitro group at the 5-position and a pyridine moiety, which are crucial for its biological activity. The presence of these functional groups enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for cell survival.
  • DNA/RNA Interaction : It may intercalate into nucleic acids, leading to interference with replication and transcription processes.
  • Receptor Modulation : The compound can interact with cell surface receptors, altering signal transduction pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound may possess anticancer properties similar to those of imatinib, a well-known kinase inhibitor used in cancer therapy. Its ability to inhibit specific kinases involved in cell growth and survival pathways suggests potential applications in treating various cancers.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits kinases involved in tumor growth
AntimicrobialExhibits antibacterial and antifungal activities
AntiviralPotential effectiveness against viral infections

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. Its nitro group is believed to enhance its interaction with microbial targets, although further studies are required to fully elucidate these effects .

Case Studies

Several studies have explored the efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in vitro. The mechanism involved the downregulation of key signaling pathways associated with cell survival .
  • Antimicrobial Testing : In another study, the compound was tested against various pathogens, showing significant inhibition zones in agar diffusion assays. This suggests its potential as a lead compound for developing new antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize high purity and yield. Common approaches include:

  • Nitration : Introducing the nitro group through electrophilic substitution reactions.
  • Pyrimidine Formation : Utilizing condensation reactions involving pyridine derivatives and other nitrogen-containing compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-methyl-5-nitro-2-(4-pyridinyl)-4-pyrimidinamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and nitration steps. For nitro-substituted pyrimidines, nitration is often performed using fuming nitric acid or mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The methyl group at the 4-position can be introduced via alkylation of a precursor amine using methyl iodide in the presence of a base like K₂CO₃. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating the pure compound. Reaction optimization studies suggest that stoichiometric ratios of reagents and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Multi-technique validation is essential:

  • X-ray crystallography resolves the 3D structure, including intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .
  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy.

Q. What are the solubility properties of this compound, and how do they impact in vitro assays?

  • Methodological Answer : The compound’s solubility varies with solvent polarity. In DMSO or DMF, it exhibits high solubility (>50 mg/mL), but in aqueous buffers (pH 7.4), solubility drops significantly (<0.1 mg/mL). For cell-based assays, pre-dissolution in DMSO followed by dilution in culture media (with <0.1% DMSO) is recommended to avoid solvent toxicity. Dynamic light scattering (DLS) can assess aggregation tendencies in solution .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific activity?

  • Methodological Answer :

  • Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or receptors. For example, the nitro group’s electron-withdrawing effects may enhance π-stacking with aromatic residues in active sites.
  • Molecular dynamics (MD) simulations assess conformational stability over time, identifying flexible regions prone to metabolic degradation.
  • QSAR models correlate substituent modifications (e.g., replacing methyl with bulkier groups) with bioactivity trends. Evidence from similar pyrimidines shows that 5-nitro substituents enhance antibacterial potency by disrupting bacterial DNA gyrase .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay conditions or compound purity.

  • Reproducibility checks : Validate purity via HPLC (>95%) and control for batch-to-batch variability.
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme assays, confirm buffer composition (e.g., Mg²⁺ concentration affects kinase activity).
  • Meta-analysis : Compare data from structural analogs (e.g., 5-nitro-2-phenylpyrimidines) to identify trends obscured by experimental noise .

Q. How does the nitro group influence the compound’s metabolic stability and toxicity profile?

  • Methodological Answer : The nitro group is prone to enzymatic reduction (e.g., by nitroreductases), generating reactive intermediates that may cause cytotoxicity.

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Toxicity screening : Use Ames tests for mutagenicity and MTT assays for cell viability. Nitro-containing pyrimidines often show dose-dependent toxicity, requiring structural mitigation (e.g., fluorination at meta positions to block metabolic pathways) .

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